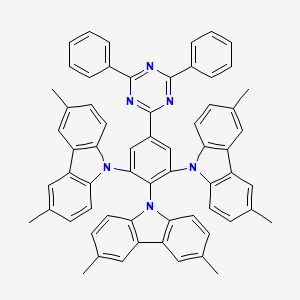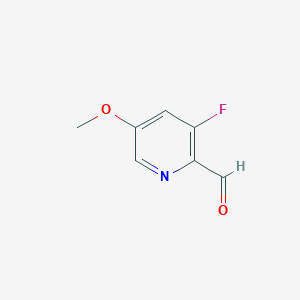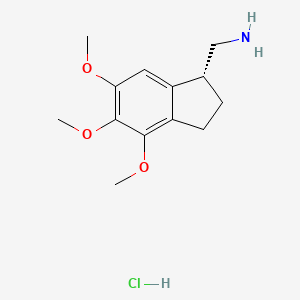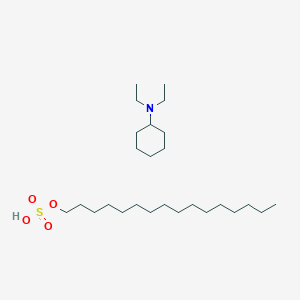
Anthranilic acid, N-(8-aminoanthraquinonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthranilic acid, N-(8-aminoanthraquinonyl)- is a complex organic compound that features both anthranilic acid and anthraquinone moieties Anthranilic acid is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H), while anthraquinone is a polycyclic aromatic hydrocarbon with the formula C₁₄H₈O₂
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-(8-aminoanthraquinonyl)- typically involves the reaction of anthranilic acid with 8-aminoanthraquinone. This can be achieved through a series of steps including nitration, reduction, and coupling reactions. The nitration of anthraquinone produces 8-nitroanthraquinone, which is then reduced to 8-aminoanthraquinone. The final step involves the coupling of 8-aminoanthraquinone with anthranilic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of Anthranilic acid, N-(8-aminoanthraquinonyl)- may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound’s purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions
Anthranilic acid, N-(8-aminoanthraquinonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The amino and carboxyl groups in the anthranilic acid moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthranilic acid derivatives.
科学研究应用
Anthranilic acid, N-(8-aminoanthraquinonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Anthranilic acid, N-(8-aminoanthraquinonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical processes. Its quinone moiety allows it to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways.
相似化合物的比较
Similar Compounds
Anthranilic acid: A simpler aromatic acid with similar functional groups.
8-Aminoanthraquinone: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
Anthranilic acid, N-(8-aminoanthraquinonyl)- is unique due to its combination of anthranilic acid and anthraquinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
| 82-15-5 | |
分子式 |
C21H14N2O4 |
分子量 |
358.3 g/mol |
IUPAC 名称 |
2-[(8-amino-9,10-dioxoanthracen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H14N2O4/c22-14-8-3-6-12-17(14)20(25)18-13(19(12)24)7-4-10-16(18)23-15-9-2-1-5-11(15)21(26)27/h1-10,23H,22H2,(H,26,27) |
InChI 键 |
RWWUAULELNVOFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-](/img/structure/B13779795.png)


